Trim24/brpf1-IN-2
CAS No.:
Cat. No.: VC16625619
Molecular Formula: C20H22N2O4S
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N2O4S |
|---|---|
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | N-(1-acetyl-2,3-dihydroindol-5-yl)-5-cyclopropyl-2-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C20H22N2O4S/c1-13(23)22-10-9-16-11-17(6-7-18(16)22)21-27(24,25)20-12-15(14-3-4-14)5-8-19(20)26-2/h5-8,11-12,14,21H,3-4,9-10H2,1-2H3 |
| Standard InChI Key | GUDHFUSYMUTOKE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4CC4)OC |
Introduction
Chemical and Structural Profile of Trim24/BRPF1-IN-2
Molecular Characteristics
Trim24/BRPF1-IN-2 (C20H22N2O4S) has a molecular weight of 386.46 g/mol and belongs to the 1-(indolin-1-yl)ethan-1-one class . The compound features a benzimidazolone core substituted with a sulfonamide group and methoxyphenoxy side chain, enabling simultaneous engagement with TRIM24 and BRPF1 bromodomains . Structural studies reveal that the acetyl-lysine mimetic moiety forms hydrogen bonds with conserved asparagine residues (e.g., N980 in TRIM24), while hydrophobic interactions stabilize binding to the ZA loop and adjacent pockets .
Structure-Activity Relationship (SAR)
Biochemical and Cellular Activity
Bromodomain Inhibition Potency
Trim24/BRPF1-IN-2 exhibits balanced inhibition of TRIM24 (IC50 = 0.98 μM) and BRPF1 (IC50 = 1.16 μM) in biochemical assays . Selectivity profiling against 45 bromodomains revealed minimal off-target activity, with >10-fold selectivity over BRD4, BRD9, and CBP . Isothermal titration calorimetry (ITC) confirmed high-affinity binding (KD = 137 nM for BRPF1; 222 nM for TRIM24), driven by favorable enthalpy changes (−12.1 to −15.7 kcal/mol) .
Antiproliferative Effects in Prostate Cancer Models
In prostate cancer cell lines, Trim24/BRPF1-IN-2 reduced viability with IC50 values of 0.78 ± 0.15 μM (C4-2B), 1.07 ± 0.47 μM (LNCaP), and 0.82 ± 0.26 μM (22Rv1) . Mechanistically, the compound downregulated full-length AR, AR-V7 splice variants, and AR target genes (PSA, KLK2, TMPRSS2), impairing androgen signaling . Concurrent suppression of c-MYC mRNA (critical for cell cycle progression) further contributed to its efficacy .
In Vivo Pharmacodynamics and Efficacy
Xenograft Tumor Growth Inhibition
In a 22Rv1 xenograft model (NOD SCID mice), daily intraperitoneal administration of 50 mg/kg Trim24/BRPF1-IN-2 for 21 days achieved 53% tumor growth inhibition (TGI) without significant body weight loss or toxicity . Histopathological analysis confirmed reduced proliferation (Ki-67 staining) and AR signaling in treated tumors .
Pharmacokinetic Properties
Trim24/BRPF1-IN-2 demonstrated moderate Caco-2 permeability (Papp = 4.2 × 10−6 cm/s), suggesting oral bioavailability potential . Plasma stability and microsomal clearance data remain unreported, necessitating further ADME studies.
Comparative Analysis with Prior TRIM24/BRPF1 Inhibitors
Earlier inhibitors, such as the benzimidazolone-based compound 34, exhibited nanomolar affinity (KD = 137–222 nM) but limited cellular potency (GI50 > 10 μM in MCF-7 and MM1S cells) . In contrast, Trim24/BRPF1-IN-2 achieves submicromolar activity in prostate cancer models, attributable to its optimized pharmacokinetic profile and dual-target engagement .
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